(3-Isobutylisoxazol-5-yl)methanamine
Description
(3-Isobutylisoxazol-5-yl)methanamine is a small organic molecule featuring an isoxazole ring substituted with an isobutyl group at the 3-position and a methanamine group at the 5-position. It is commonly available as a hydrochloride salt (C₈H₁₅ClN₂O; MW 190.67) with the PubChem Substance ID 329776106 and MDL number MFCD13186174 . Its synthesis typically involves coupling reactions between substituted isoxazole precursors and amines under catalytic conditions .
Properties
IUPAC Name |
[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-7-4-8(5-9)11-10-7/h4,6H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEQBJYRBWRLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutylisoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxybenzoic acid with isobutylamine in the presence of a coupling agent such as EDC·HCl and a solvent like dry DMF at room temperature . The reaction yields the desired isoxazole derivative after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Isobutylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
(3-Isobutylisoxazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isobutylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Alkyl-Substituted Analogs
Key Findings :
- Isobutyl substituents confer higher lipophilicity (logP ~2.5 estimated) compared to ethyl or methyl groups, improving membrane permeability but reducing aqueous solubility .
- Ethyl and methyl analogs exhibit lower molecular weights (126–168 Da), enhancing metabolic clearance rates in preclinical models .
Aryl-Substituted Isoxazole Methanamines
Table 2: Comparison of Aryl-Substituted Analogs
Key Findings :
- Methoxyphenyl derivatives demonstrate enhanced binding affinity to serotonin receptors due to hydrogen bonding with the methoxy group .
- Fluorophenyl analogs show increased metabolic stability, attributed to fluorine’s electron-withdrawing effects .
Hybrid and Modified Derivatives
Compounds like 4-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () incorporate additional aromatic moieties (e.g., pyridine), expanding their interaction with hydrophobic enzyme pockets. These hybrids often exhibit dual activity profiles (e.g., kinase and receptor inhibition) but face challenges in solubility due to high molecular weights (>250 Da) .
Research Implications and Limitations
- Structural Insights : The isobutyl group in this compound provides optimal steric bulk for target engagement without excessive hydrophobicity .
- Data Gaps: Limited experimental data on exact solubility, logP, or IC₅₀ values for many analogs hinder direct comparisons.
- Commercial Availability : Hydrochloride salts (e.g., this compound HCl) are more accessible for early-stage research, while aryl-substituted analogs require custom synthesis .
Biological Activity
(3-Isobutylisoxazol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine hydrochloride
- Molecular Formula : C₅H₈N₂O
- Molecular Weight : 112.13 g/mol
- CAS Number : 1255717-55-5
The compound features a unique isoxazole ring structure that contributes to its biological activity. The presence of the isobutyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Base-Catalyzed Condensation : This involves the reaction of nitroacetic esters with dipolarophiles.
- Reduction Reactions : Utilizing reducing agents such as lithium aluminum hydride to yield amine derivatives.
- Substitution Reactions : The amino group can be substituted with other functional groups under appropriate conditions.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may exert its effects by:
- Inhibiting enzyme activity, leading to altered metabolic processes.
- Modulating receptor functions, which can influence signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a potent inhibitory effect at low concentrations, supporting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
